5'-O-(N-(L-Threonyl)-sulfamoyl)adenosine
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Overview
Preparation Methods
The synthesis of 5’-O-(L-Threonylsulfamoyl)adenosine involves several steps, typically starting with the preparation of the purine nucleosideSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5’-O-(L-Threonylsulfamoyl)adenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5’-O-(L-Threonylsulfamoyl)adenosine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5’-O-(L-Threonylsulfamoyl)adenosine involves its interaction with specific molecular targets, such as enzymes. It is known to interact with threonine–tRNA ligase, an enzyme involved in protein synthesis . This interaction can affect various cellular pathways and processes, leading to its observed effects.
Comparison with Similar Compounds
5’-O-(L-Threonylsulfamoyl)adenosine can be compared with other purine nucleosides, such as:
Adenosine: A naturally occurring nucleoside involved in various biological processes.
5’-O-(N-(L-Threonyl)-sulfamoyl)adenosine: A similar compound with slight structural differences.
The uniqueness of 5’-O-(L-Threonylsulfamoyl)adenosine lies in its specific functional groups and their interactions with biological targets, which can lead to distinct effects and applications .
Properties
Molecular Formula |
C14H21N7O8S |
---|---|
Molecular Weight |
447.43 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3R)-2-amino-3-hydroxybutanoyl]sulfamate |
InChI |
InChI=1S/C14H21N7O8S/c1-5(22)7(15)13(25)20-30(26,27)28-2-6-9(23)10(24)14(29-6)21-4-19-8-11(16)17-3-18-12(8)21/h3-7,9-10,14,22-24H,2,15H2,1H3,(H,20,25)(H2,16,17,18)/t5-,6-,7+,9-,10-,14-/m1/s1 |
InChI Key |
UPVAPSGKXAAHBG-CKTDUXNWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N)O |
Origin of Product |
United States |
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